molecular formula C8H6N2O2S B586463 Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester CAS No. 1186127-88-7

Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester

Cat. No.: B586463
CAS No.: 1186127-88-7
M. Wt: 194.208
InChI Key: BFVDKYNUOROCHR-UHFFFAOYSA-N
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Description

CAS No.: 1186127-88-7 Molecular Formula: C₈H₆N₂O₂S Molecular Weight: 194.21 g/mol Key Properties:

  • LogP: 1.625 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 91.62 Ų (high polarity due to nitrile and pyridine N-oxide groups) Structure: The compound features a pyridinyl ring substituted with a cyano (-CN) group at position 4 and an oxido (-O⁻) group at position 1, linked via a thioester bond to an acetyl group .

This compound’s reactivity and applications are influenced by its unique electronic and steric profile, derived from the aromatic pyridine N-oxide core and the electron-withdrawing cyano group.

Properties

IUPAC Name

S-(4-cyano-1-oxidopyridin-1-ium-2-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6(11)13-8-4-7(5-9)2-3-10(8)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDKYNUOROCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=[N+](C=CC(=C1)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747718
Record name S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186127-88-7
Record name S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Design and Reaction Mechanism

The synthesis begins with the preparation of a pyridinyl-derived isothiouronium salt. For example, 4-cyano-1-oxido-2-pyridinylmethanol can be converted to its corresponding bromide via treatment with hydrobromic acid. Subsequent reaction with tetramethylthiourea yields the isothiouronium salt (Figure 1 ). This intermediate reacts with ethanethioic acid in acetonitrile using N,N-diisopropylethylamine (DIPEA) as a base, facilitating nucleophilic displacement to form the thioester.

The mechanism proceeds through a tetrahedral intermediate, where the isothiouronium salt acts as a thiol surrogate. Cyanomethylthiolate is generated in situ, attacking the activated carboxylic acid to form the thioester. Key advantages include high functional group tolerance and avoidance of volatile thiols, which aligns with the sensitivity of the pyridine N-oxide group.

Optimization and Scalability

Reaction optimization studies reveal that acetonitrile outperforms chloroform or toluene as a solvent, achieving yields exceeding 90%. Base selection is critical: DIPEA minimizes side reactions compared to triethylamine. Scalability is demonstrated in multi-gram syntheses, with the protocol accommodating sterically hindered substrates like dehydroabietic acid. For the target compound, maintaining anhydrous conditions prevents hydrolysis of the cyano group, while temperatures below 60°C ensure pyridine N-oxide stability.

Direct Coupling of Pyridinyl Thiol and Ethanethioic Acid

A more conventional route involves coupling 4-cyano-1-oxido-2-pyridinylthiol with ethanethioic acid’s activated derivative, such as its acyl chloride. This method parallels traditional esterification but demands careful handling of the thiol component.

Synthesis of Pyridinyl Thiol

The pyridinyl thiol precursor is synthesized via nucleophilic aromatic substitution. 4-Cyano-1-oxido-2-chloropyridine reacts with thiourea in ethanol under reflux, followed by acidic work-up to yield the thiol (Figure 2 ). The electron-withdrawing cyano and N-oxide groups activate the pyridine ring, facilitating displacement at the 2-position.

Acyl Chloride Preparation and Coupling

Ethanethioic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane. The pyridinyl thiol is then added dropwise in the presence of a base (e.g., pyridine) to scavenge HCl. The reaction proceeds at 0–25°C, yielding the thioester after aqueous extraction and chromatography.

Challenges and Mitigation

Thiol oxidation is a major concern, necessitating inert atmospheres and reducing agents like tris(2-carboxyethyl)phosphane (TCEP). Additionally, the N-oxide’s polarity complicates purification, requiring silica gel chromatography with ethyl acetate/hexane gradients. Despite these hurdles, this method offers straightforward scalability for gram-scale production.

Nucleophilic Aromatic Substitution with Thioacetate

An alternative approach leverages the nucleophilicity of thioacetate ions in aromatic substitution. 4-Cyano-1-oxido-2-fluoropyridine reacts with potassium thioacetate in dimethylformamide (DMF) at 80°C, directly introducing the thioester group (Figure 3 ).

Regioselectivity and Solvent Effects

The N-oxide group enhances ring electrophilicity, directing substitution to the 2-position. DMF’s high polarity stabilizes the transition state, while potassium carbonate neutralizes HF byproducts. Yields range from 65–75%, with minor formation of di-substituted byproducts.

Post-Synthetic Modifications

The thioacetate intermediate is hydrolyzed to the thiol using methanolic HCl, followed by coupling with ethanethioic acid’s acyl chloride. While step-intensive, this route allows modular functionalization of the pyridine ring prior to thioester formation.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Isothiouronium-mediated85–92%No thiol handling; scalableRequires custom isothiouronium synthesis
Direct coupling70–80%Straightforward reagentsThiol oxidation; purification challenges
Nucleophilic substitution65–75%Direct C–S bond formationLimited substrate scope

Chemical Reactions Analysis

Types of Reactions: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester involves its interaction with specific molecular targets. The cyano group and the thioester functionality allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Ethanethioic Acid Esters

Below is a comparative analysis of structurally analogous ethanethioic acid esters, focusing on molecular features, physicochemical properties, and functional differences.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų)
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (Target) 1186127-88-7 C₈H₆N₂O₂S 194.21 4-Cyano-1-oxido-pyridinyl 1.625 91.62
Ethanethioic Acid, S-(2-Acetyl-1-cyclohexen-1-yl) Ester 62460-76-8 C₁₀H₁₄O₂S 198.28 2-Acetylcyclohexenyl ~2.8* ~60.2*
Ethanethioic Acid, S-[10-(Triethoxysilyl)decyl] Ester 216962-96-8 C₁₈H₃₈O₄SSi 378.64 Triethoxysilyl-decyl chain ~5.1* ~55.3*
Ethanethioic Acid, S-(1-Cyanobutyl) Ester 240435-41-0 C₇H₁₁NOS 157.23 1-Cyanobutyl ~1.2* ~75.8*
Ethanethioic Acid, S-(5-Oxo-2-pyrrolidinyl) Ester, (±) - C₇H₁₁NO₂S† ~189.2† 5-Oxo-pyrrolidinyl ~0.9* ~85.4*
Ethanethioic Acid, S-(2-Methyl) Ester‡ 69078-80-4 C₃H₆OS 90.14 2-Methyl ~1.0* ~45.3*

*Estimated values based on structural analogs; †Assumed molecular formula/weight; ‡Simplest analog for baseline comparison.

Key Findings from Comparative Analysis

Substituent-Driven Polarity and Reactivity
  • Target Compound (1186127-88-7): The pyridine N-oxide and cyano groups synergistically enhance polarity (PSA = 91.62 Ų), making it suitable for applications requiring hydrogen bonding or coordination chemistry. Its moderate LogP (1.625) balances solubility in polar and semi-polar solvents .
  • S-(2-Acetyl-1-cyclohexen-1-yl) Ester (62460-76-8) : The cyclohexenyl-acetyl substituent introduces steric bulk and reduces polarity (estimated PSA ~60.2 Ų). The higher LogP (~2.8) suggests increased lipophilicity, favoring membrane permeability .
  • S-[10-(Triethoxysilyl)decyl] Ester (216962-96-8) : The long alkyl chain and silicon group drastically increase molecular weight (378.64 g/mol) and LogP (~5.1), making it ideal for surface modification or hydrophobic interactions .
Molecular Size and Solubility Trends
  • Smaller analogs like S-(2-methyl) ester (69078-80-4) exhibit lower molecular weights (~90 g/mol) and reduced PSA (~45 Ų), favoring volatility and gas-phase reactivity .
  • Larger analogs like the triethoxysilyl-decyl ester (216962-96-8) are virtually insoluble in water but excel in silicone-based formulations .

Biological Activity

Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, also known by its CAS number 1186127-88-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O2S, with a molecular weight of 194.21 g/mol. The compound features a pyridine ring substituted with a cyano and an oxido group, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethanethioic acid with 4-cyano-1-oxido-2-pyridine derivatives. The reaction conditions are critical for ensuring high yield and purity. Common methods include:

  • Refluxing in organic solvents : This method allows for the efficient formation of the ester bond while minimizing side reactions.
  • Use of catalysts : Catalysts can enhance the reaction rate and selectivity towards the desired product.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

  • Inhibition of Cytochrome P450 Enzymes : The compound has been shown to inhibit cytochrome P450 monooxygenase enzymes, which play a crucial role in drug metabolism and steroid synthesis .
  • Modulation of Steroid Receptors : It interacts with androgen receptors, suggesting potential applications in treating androgen-dependent diseases such as prostate cancer .

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity : Studies have demonstrated its effectiveness in inhibiting the growth of prostate cancer cells by blocking androgen receptor signaling pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of androgen receptor signaling
AntimicrobialPotential inhibition of bacterial growth

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Prostate Cancer Treatment : A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis rates .
  • Inhibition Studies : In vitro assays showed that the compound effectively inhibited CYP11A1 enzyme activity, which is crucial for steroid hormone biosynthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, thioester formation can be achieved by reacting a pyridinyl-thiol derivative with acetyl chloride under anhydrous conditions. Catalytic bases like triethylamine or DMAP improve reaction efficiency. Evidence from related esters (e.g., SAMT-247) suggests yields of 30–60% using refluxing dichloromethane or THF, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound characterized for structural confirmation, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR : 1H^1H and 13C^13C NMR to verify the pyridinyl-oxido moiety and thioester linkage.
  • HRMS : High-resolution mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks (e.g., [M-H]^- or [M+H]+^+) .
  • IR : Absorption bands at ~1670 cm1^{-1} (C=O stretch) and 2200 cm1^{-1} (C≡N stretch) .

Q. What are the key physicochemical properties influencing experimental handling?

  • Methodological Answer :

  • Stability : The compound is sensitive to hydrolysis; storage at -20°C under inert gas (argon) is recommended .
  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on structural analogs .
  • LogP : Calculated XlogP ~1.2 suggests moderate hydrophobicity, influencing partitioning in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurity profiles, or assay conditions.

  • Purity Validation : Use HPLC with UV/Vis detection (λ = 254 nm) to ensure >98% purity .
  • Solvent Controls : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference.
  • Dose-Response Curves : Perform triplicate experiments with IC50_{50} calculations to assess reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridinyl-oxido group (e.g., replace cyano with nitro) and evaluate changes in bioactivity .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify critical H-bond acceptors (e.g., oxido group) .
  • Crystallography : Co-crystallize with target proteins (if available) to resolve binding modes .

Q. How can degradation pathways be analyzed to improve formulation stability?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via LC-MS.
  • Kinetic Analysis : Fit degradation data to first-order models to estimate half-life under varying conditions .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (e.g., trehalose) .

Q. What computational tools predict the compound's pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.
  • Molecular Dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) using GROMACS or AMBER .

Methodological Challenges & Solutions

Q. How should researchers address low yields in large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test Pd(OAc)2_2 or Ni catalysts for cross-coupling steps .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer .

Q. What are the best practices for ensuring reproducibility in biological assays?

  • Answer :

  • Standardized Protocols : Pre-equilibrate assay buffers and use internal controls (e.g., reference inhibitors).
  • Batch Testing : Avoid inter-batch variability by testing all compounds in a single plate .

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